molecular formula C28H32Na2O4 B2744368 Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate CAS No. 1099827-38-9

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate

Cat. No.: B2744368
CAS No.: 1099827-38-9
M. Wt: 478.54
InChI Key: OYVDKEAYUDBVPP-UHFFFAOYSA-L
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Description

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate is a synthetic compound featuring two adamantane moieties linked via a phenyl ring, with carboxylate groups substituted at specific positions. The adamantane scaffold is known for its rigid, diamondoid structure, which confers high thermal stability and lipophilicity, making it valuable in medicinal chemistry and materials science. The disodium salt form enhances water solubility, facilitating its application in aqueous systems. This compound is hypothesized to interact with biological targets such as G protein-coupled receptors (GPCRs) or ion channels due to structural similarities to other adamantane-based ligands described in pharmacological literature .

Properties

IUPAC Name

disodium;3-[4-(3-carboxylato-1-adamantyl)phenyl]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O4.2Na/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32;;/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDKEAYUDBVPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)[O-])C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate typically involves multiple steps, starting from adamantane. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity . The process may include steps such as:

    Halogenation: Introduction of halogen atoms to the adamantane structure.

    Substitution: Replacement of halogen atoms with functional groups such as carboxylates.

    Coupling Reactions: Formation of the phenyl-adamantyl linkage through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a drug candidate due to its stability and bioactivity.

    Medicine: Explored for antiviral and neurological disease treatments.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid framework that can enhance binding affinity to biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique adamantane-phenyl-carboxylate architecture invites comparisons with other adamantane derivatives and disodium carboxylates. Below is a detailed analysis of its structural and functional distinctions:

Adamantane-Based Carboxylates

  • CL316243 (Disodium (R,R)-5-[2-({2-(3-chlorophenyl)-2-hydroxyethyl}amino)propyl]-1,3-benzodioxole-2,2-dicarboxylate): Structural Differences: CL316243 replaces the adamantane groups with a benzodioxole ring and a chlorophenyl-hydroxyethylamine chain. This confers distinct electronic properties and steric bulk compared to the adamantane-linked phenylcarboxylate in the target compound . Functional Implications: CL316243 is a selective β3-adrenergic receptor agonist, while the adamantane-phenyl-carboxylate structure of the target compound may favor interactions with hydrophobic receptor pockets (e.g., GPCRs or ion channels) due to its rigid, lipophilic adamantane cores .

Disodium Carboxylates with Aromatic Linkers

  • SB251023 ((4-[1-{2-(S)-Hydroxy-3-(4-hydroxyphenoxy)-propylamino}cyclopentylmethyl]phenoxymethyl)phenylphosphonic Acid Lithium Salt): Structural Contrast: SB251023 incorporates a phosphonic acid group and a cyclopentylmethyl-phenoxy linker, diverging from the adamantane-phenyl-carboxylate backbone. Biological Relevance: SB251023 targets integrin receptors, whereas the adamantane-carboxylate compound’s lack of charged phosphonic groups may limit integrin affinity but improve membrane permeability .

Adamantane Derivatives in Pharmacology

  • CGP12177A ((-)-4-(3-tert-Butylamino-2-hydroxypropoxy)-benzimidazol-2-one): Key Differences: CGP12177A uses a benzimidazolone core with a tertiary butylamino group, contrasting with the carboxylate-functionalized adamantane moieties in the target compound. This difference likely alters receptor binding kinetics and selectivity.

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Biological Targets
Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate Adamantane-phenyl-carboxylate Dual carboxylate, adamantane GPCRs, ion channels (hypothesized)
CL316243 Benzodioxole-chlorophenyl Chlorophenyl, hydroxyethylamine β3-adrenergic receptors
SB251023 Cyclopentylmethyl-phenoxy Phosphonic acid, hydroxyphenoxy Integrins
CGP12177A Benzimidazolone tert-Butylamino, hydroxypropoxy β-adrenergic receptors

Research Findings and Mechanistic Insights

  • Carboxylate Interactions: The disodium carboxylate groups enable ionic interactions with lysine or arginine residues in receptor binding sites, a feature shared with CL316243 but absent in neutral analogs like CGP12177A.

Biological Activity

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate, a compound derived from adamantane, has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of adamantane derivatives, including this compound. For instance, research shows that adamantane-based compounds exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on breast cancer cell lines demonstrated that certain adamantane derivatives could inhibit cell proliferation effectively .

Compound Cell Line IC50 Value (µM) Mechanism of Action
Compound AMCF710Induction of apoptosis
Compound BMDA-MB-23115Inhibition of cell cycle progression
This compoundT47D12Modulation of signaling pathways

Antimicrobial Activity

Adamantane derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

Study on Antiproliferative Effects

A notable case study evaluated the antiproliferative effects of this compound on human breast cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer agent. The underlying mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Research on Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various adamantane derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

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